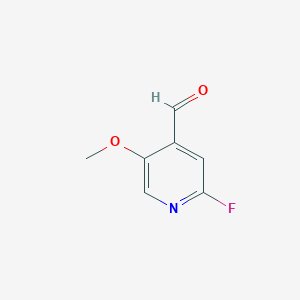
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide is an organomagnesium compound with the molecular formula C6Br2F4Mg2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide typically involves the reaction of 2,3,5,6-tetrafluorobromobenzene with magnesium in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent. The general reaction scheme is as follows:
2,3,5,6-Tetrafluorobromobenzene+2Mg→2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process is typically automated to maintain consistent quality and to handle the reactive nature of the compound safely.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds.
Coupling Reactions: Often employs palladium catalysts and bases like potassium carbonate.
Addition Reactions: May require the presence of catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide involves its role as a nucleophile in various chemical reactions. The compound donates electrons to electrophilic centers, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluorophenylmagnesium bromide
- 2,3,5,6-Tetrafluorophenylmagnesium chloride
- 2,3,5,6-Tetrafluorophenylmagnesium iodide
Uniqueness
2,3,5,6-Tetrafluorophenyl-1,4-dimagnesium bromide is unique due to its dual magnesium centers, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in more complex transformations compared to its mono-magnesium counterparts .
Eigenschaften
IUPAC Name |
dimagnesium;1,2,4,5-tetrafluorobenzene-3,6-diide;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4.2BrH.2Mg/c7-3-1-4(8)6(10)2-5(3)9;;;;/h;2*1H;;/q-2;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWAVEXSMNKQIX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=[C-]C(=C1F)F)F)F.[Mg+2].[Mg+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4Mg2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)



